DBM Hydrolytic Locking is >4000-Fold Faster Than DTM Stabilization, Delivering Serum-Stable Conjugates in Minutes
Dibromomaleimide linkers undergo post-conjugation hydrolysis with a half-life of under 1 minute at pH 8.0, rapidly converting the thiosuccinimide bridge into a stable maleamic acid [1]. In contrast, dithiomaleimide (DTM) linkers require extended incubation at pH 8.4 for 72 hours to achieve hydrolytic stabilization suitable for serum stability [1]. This represents an approximately 4,000-fold difference in the time required to lock the conjugate into its stable form.
| Evidence Dimension | Hydrolysis half-life (post-conjugation locking step) |
|---|---|
| Target Compound Data | t1/2 < 1 min at pH 8.0 |
| Comparator Or Baseline | Dithiomaleimide (DTM): requires 72 h at pH 8.4 for complete stabilization |
| Quantified Difference | ~4,000-fold faster locking |
| Conditions | In vitro hydrolysis assay; 20 °C; pH 8.0 (DBM) vs pH 8.4 (DTM) |
Why This Matters
A 4,000-fold acceleration in the locking step eliminates the need for multi-day post-conjugation incubation, reducing process time, cost, and risk of aggregate formation during large-scale ADC manufacturing.
- [1] Sully RE, et al. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Org Biomol Chem. 2017;15(18):3900-3910. View Source
